Thiohexam: A Comprehensive Technical Overview
Thiohexam: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiohexam, known chemically as N-cyclohexyl-2-benzothiazolesulfenamide, is a chemical compound primarily utilized as a delayed-action accelerator in the vulcanization of rubber.[1][2] Beyond its industrial applications, Thiohexam is recognized in the medical and toxicological fields as a notable skin sensitizer, capable of inducing allergic contact dermatitis.[2][3] This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, synthesis protocols, and the immunological signaling pathways associated with Thiohexam-induced skin sensitization.
Chemical Structure and Identification
Thiohexam is a derivative of benzothiazole, characterized by a cyclohexylamino group attached to the sulfur atom of the sulfenamide (B3320178). The definitive chemical identifiers for Thiohexam are provided below.
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IUPAC Name: N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
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Alternate IUPAC Name: S-(1,3-benzothiazol-2-yl)-N-cyclohexylthiohydroxylamine[4]
Caption: Logical relationship of Thiohexam's core chemical identifiers.
Physicochemical Properties
The physical and chemical properties of Thiohexam are summarized in the table below. These characteristics are crucial for its handling, formulation, and understanding its behavior in various matrices.
| Property | Value | Reference(s) |
| Molecular Weight | 264.41 g/mol | [4][5] |
| Physical Description | Cream-colored or off-white powder/granules | [2] |
| Melting Point | 93-100 °C | [2] |
| Density | 1.27 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in benzene | [2] |
| LogP (XlogP3-AA) | 4.40 | [6] |
Experimental Protocols: Synthesis of Thiohexam
The primary route for synthesizing Thiohexam is through the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with cyclohexylamine. Various oxidizing agents can be employed, with sodium hypochlorite (B82951) being a common choice due to high yields.
Protocol: Oxidative Condensation using Sodium Hypochlorite
This protocol describes a common laboratory-scale synthesis of N-cyclohexyl-2-benzothiazolesulfenamide.
Materials:
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2-mercaptobenzothiazole (MBT)
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Cyclohexylamine
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Sodium hypochlorite (NaOCl) solution (e.g., 5%)
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Solvent (e.g., cyclohexane)
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Hot water
Procedure:
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Reaction Setup: In a suitable reaction vessel, dissolve 2-mercaptobenzothiazole in a solution of cyclohexylamine. The amine is often used in excess to act as both reactant and solvent.[1][7]
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Cooling: The mixture is thoroughly stirred and cooled to approximately 35°C.[7]
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Oxidation: Slowly add a 5% sodium hypochlorite solution dropwise to the stirred mixture. The addition is controlled to maintain the reaction temperature and prevent the formation of byproducts.[7] The reaction proceeds until the yellow solid of MBT is no longer visible.[7]
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Filtration and Washing: The resulting solid product, N-cyclohexyl-2-benzothiazolesulfenamide, is collected by vacuum filtration. The filter cake is then washed with hot water until the filtrate is neutral to remove unreacted starting materials and salts.[7]
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Drying: The purified product is dried, for instance, by centrifugal drying followed by hot air blowing, to yield the final product.[7]
Caption: General experimental workflow for the synthesis of Thiohexam.
Biological Activity and Signaling Pathways
Thiohexam is not used for therapeutic purposes; its primary biological significance is as a contact allergen. The physiologic effect of N-cyclohexyl-2-benzothiazosulfenamide is mediated by increased histamine (B1213489) release and cell-mediated immunity.[2] This occurs through a process known as skin sensitization, which can lead to allergic contact dermatitis (ACD).
The mechanism of skin sensitization is a complex immunological process that can be described by an Adverse Outcome Pathway (AOP). This pathway consists of several key events:
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Molecular Initiating Event (KE1): Thiohexam, acting as a hapten, penetrates the skin and covalently binds to skin proteins. This formation of a hapten-protein complex is the crucial first step.[8][9]
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Keratinocyte Activation (KE2): The hapten-protein complexes, along with the chemical itself, induce stress responses in keratinocytes (the main cells of the epidermis), leading to the release of pro-inflammatory cytokines and chemokines.[8]
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Dendritic Cell Activation (KE3): Dendritic cells (DCs), specifically Langerhans cells in the skin, recognize and internalize the hapten-protein complexes. This triggers their activation and maturation.[8][10]
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T-Cell Proliferation (KE4): The activated dendritic cells migrate from the skin to the local lymph nodes. Here, they present the haptenated peptide antigens to naive T-cells. This leads to the clonal expansion and proliferation of allergen-specific T-cells, establishing an immunological memory.[8][10]
Upon subsequent exposure to Thiohexam, these memory T-cells are rapidly activated, leading to a more pronounced inflammatory response in the skin, which is the clinical manifestation of allergic contact dermatitis.[8][11]
Caption: Key events in the signaling pathway of Thiohexam-induced skin sensitization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accelerator CZ | C13H16N2S2 | CID 7232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiohexam - Hazardous Agents | Haz-Map [haz-map.com]
- 4. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]
- 5. Thiohexam | CymitQuimica [cymitquimica.com]
- 6. thiohexam, 95-33-0 [thegoodscentscompany.com]
- 7. Production method of N-cyclohexyl-2-benzothiazole sulfenamide - Eureka | Patsnap [eureka.patsnap.com]
- 8. An Introduction to Skin Sensitisation Prediction | Gentronix [gentronix.co.uk]
- 9. Chemical-Specific T Cell Tests Aim to Bridge a Gap in Skin Sensitization Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. More Than a Rash: What is a Skin Sensitizer? | Chemscape Safety Technologies [chemscape.com]
